molecular formula C26H44O2 B13771804 5-Methyl-2-(1-methylethyl)phenyl palmitate CAS No. 6550-46-5

5-Methyl-2-(1-methylethyl)phenyl palmitate

Cat. No.: B13771804
CAS No.: 6550-46-5
M. Wt: 388.6 g/mol
InChI Key: ZAYCLSYLSAJBBX-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-methylethyl)phenyl palmitate is an organic compound with the molecular formula C26H44O2. It is an ester formed from the reaction of 5-methyl-2-(1-methylethyl)phenol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylethyl)phenyl palmitate typically involves the esterification of 5-methyl-2-(1-methylethyl)phenol with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylethyl)phenyl palmitate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-Methyl-2-(1-methylethyl)phenyl palmitate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of cosmetics, fragrances, and other consumer products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylethyl)phenyl palmitate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol and palmitic acid, which may exert biological effects. The aromatic ring can participate in various biochemical interactions, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(1-methylethyl)phenol: The parent phenol compound.

    Palmitic Acid: The fatty acid component.

    Other Esters: Esters formed from different phenols and fatty acids.

Uniqueness

5-Methyl-2-(1-methylethyl)phenyl palmitate is unique due to its specific ester structure, which combines the properties of both the phenol and palmitic acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6550-46-5

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) hexadecanoate

InChI

InChI=1S/C26H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h19-22H,5-18H2,1-4H3

InChI Key

ZAYCLSYLSAJBBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C

Origin of Product

United States

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